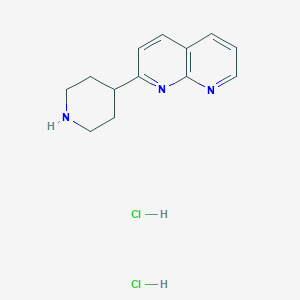

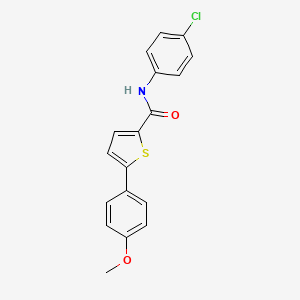

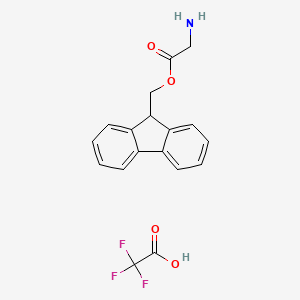

![molecular formula C19H13BrN4O3 B2974999 5-bromo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide CAS No. 941880-11-1](/img/structure/B2974999.png)

5-bromo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-bromo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide is a synthetically designed organic compound. It belongs to the family of brominated heterocyclic compounds, which are commonly studied for their diverse biological activities and potential applications in medicinal chemistry. This compound features a complex molecular structure incorporating furan, pyrimidin, and pyrido motifs.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide can involve several steps:

Starting from furan-2-carboxylic acid, which undergoes bromination to introduce the bromo group at the 5th position.

The bromo-furan is then coupled with 4-aminobenzene derivatives under appropriate condensation reactions to form the core amide structure.

In a separate synthetic pathway, the pyrido[2,3-d]pyrimidin scaffold is prepared by cyclization reactions involving 2-methyl-4-oxo precursors.

The final step involves connecting the two fragments under controlled reaction conditions, often employing catalysts and coupling agents to yield the desired compound in good purity.

Industrial Production Methods: On an industrial scale, the synthesis is scaled up with optimizations in reaction times, temperatures, and solvents. Continuous flow reactions and automated synthesis platforms may be used to ensure consistency and quality.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound might undergo oxidative transformations, primarily at the methyl or bromo substituents.

Reduction: Possible reduction of the carbonyl group within the pyrimidin ring.

Substitution: The bromo group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Typical oxidants include KMnO₄ or PCC.

Reduction: Metal hydrides like NaBH₄ or LiAlH₄ can be employed.

Substitution: Various nucleophiles (e.g., amines, thiols) under conditions like mild heating or presence of phase transfer catalysts.

Major Products:

Oxidation could yield carboxylic acids or hydroxyl derivatives.

Reduction would produce alcohols or reduced nitrogen compounds.

Substitution often yields derivatives where the bromo group is replaced by another functional group.

Aplicaciones Científicas De Investigación

Chemistry:

Used as an intermediate in organic synthesis, especially in constructing more complex heterocyclic systems.

Valuable in studying reaction mechanisms and kinetics involving furan derivatives.

Biology and Medicine:

Explored for potential antimicrobial, antifungal, or anticancer properties due to its structural similarity to bioactive molecules.

Functions as a ligand in biochemical assays or in drug discovery processes targeting specific enzymes or receptors.

Industry:

Application in the development of specialty chemicals or materials with unique properties.

Potential use in the synthesis of agrochemicals or pharmacologically active agents.

Mecanismo De Acción

The biological activity of 5-bromo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide can be attributed to its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to:

Interact with DNA or RNA, potentially interfering with nucleic acid processes.

Inhibit or activate enzymes by binding to active sites or allosteric sites.

Modulate signaling pathways involved in cellular responses.

Comparación Con Compuestos Similares

5-bromo-N-phenylfuran-2-carboxamide: Simpler structure lacking the pyrimidin-pyrido moiety.

N-(4-pyridyl)-5-bromofuran-2-carboxamide: Differs in the pyridyl substitution, which may affect its reactivity and binding properties.

4-(5-bromo-2-furyl)-2-methyl-3,4-dihydropyrimidin-2-one: Similar core but with a dihydropyrimidin moiety, influencing its chemical and biological behavior.

Uniqueness: The presence of the pyrido[2,3-d]pyrimidin framework in 5-bromo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide sets it apart, potentially offering distinctive interaction profiles and biological activities that are not observed in simpler analogs.

Now, that’s a deep dive into a pretty intricate compound. Fascinated by chemistry, or did you come across this in research?

Propiedades

IUPAC Name |

5-bromo-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrN4O3/c1-11-22-17-14(3-2-10-21-17)19(26)24(11)13-6-4-12(5-7-13)23-18(25)15-8-9-16(20)27-15/h2-10H,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFXHMWHSOOFGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

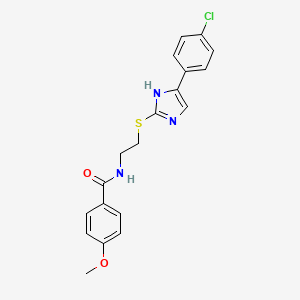

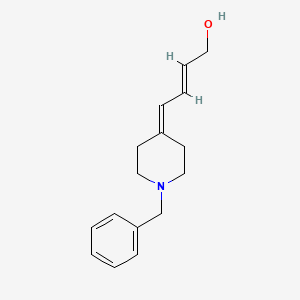

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide](/img/structure/B2974916.png)

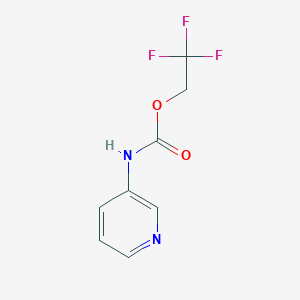

![acetic acid tert-butyl N-[(4-carbamimidoylphenyl)methyl]carbamate](/img/structure/B2974917.png)

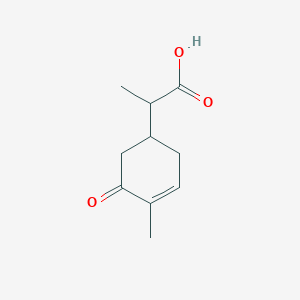

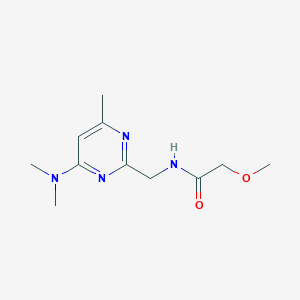

![2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2974918.png)

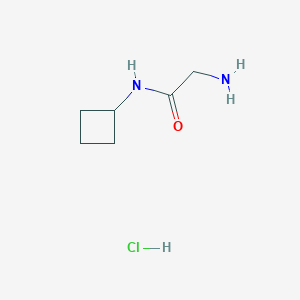

![N-[1-(prop-2-enoyl)piperidin-3-yl]acetamide](/img/structure/B2974920.png)

![3-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-1-ethyl-1-(4-methoxyphenyl)urea](/img/structure/B2974928.png)